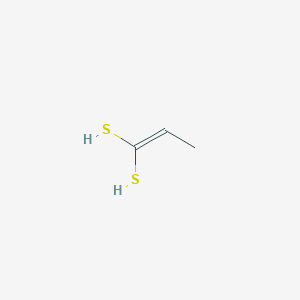

Prop-1-ene-1,1-dithiol

Description

Structure

3D Structure

Properties

CAS No. |

111900-12-0 |

|---|---|

Molecular Formula |

C3H6S2 |

Molecular Weight |

106.21 g/mol |

IUPAC Name |

prop-1-ene-1,1-dithiol |

InChI |

InChI=1S/C3H6S2/c1-2-3(4)5/h2,4-5H,1H3 |

InChI Key |

LTXFOYBHWPNWIT-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(S)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Prop 1 Ene 1,1 Dithiol and Analogous Unsaturated Dithiols

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the prop-1-ene-1,1-dithiol core in a single or a few straightforward steps from readily available precursors. These methods often focus on the direct introduction of the two sulfur atoms.

Methods Involving Alkenes and Sulfurating Agents

The direct conversion of alkenes to 1,1-dithiols is a challenging transformation. However, related reactions involving the addition of sulfur-containing reagents across a double bond are known. The thiol-ene reaction, for instance, involves the radical addition of a thiol to an alkene, typically leading to an anti-Markovnikov product. wikipedia.org While this reaction is widely used for creating thioethers, modifications would be necessary to achieve geminal dithiol formation. wikipedia.orgorganic-chemistry.orgmdpi.com One potential, though less common, approach could involve the reaction of a terminal alkene with a sulfurating agent that can deliver two sulfur atoms to the same carbon.

A study on the synthesis of α-keto thiol esters utilized a photocatalytic oxidative radical addition of thioic acid to alkenes. acs.orgacs.org This method, while not directly producing dithiols, demonstrates the use of radical chemistry to form C-S bonds at an alkene. Another approach involves the reaction of alkenes with thiophenol promoted by purple LEDs to yield sulfides. organic-chemistry.org

Routes from Alkyne Precursors and Thiolation Reagents

Alkynes serve as versatile precursors for the synthesis of unsaturated dithiols. The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol across a carbon-carbon triple bond. wikipedia.org This reaction can proceed via radical or catalyzed pathways, and with di-addition, can potentially form a 1,1-dithioacetal. wikipedia.org The reaction of terminal alkynes with thiuram disulfide reagents in the presence of water has been shown to stereoselectively produce (Z)-vinyl sulfides. acs.orgnih.govacs.org

A significant development in this area is the double conjugate addition of dithiols to propargylic carbonyl compounds. This method efficiently produces protected 1,3-dicarbonyl systems. acs.orgresearchgate.netnih.gov For example, the reaction of propargylic ketones, esters, and aldehydes with ethane- or propane-dithiol in the presence of a base like sodium methoxide (B1231860) leads to the formation of β-keto 1,3-dithianes in excellent yields. researchgate.net This approach is notable for its tolerance of various functional groups. acs.org

Table 1: Examples of Dithiol Addition to Propargylic Carbonyl Compounds

| Alkyne Substrate | Dithiol | Base | Product | Yield (%) |

| Propargyl Aldehyde | 1,3-Propanedithiol | NaOMe | 2-(2-Oxoethyl)-1,3-dithiane | High |

| Propargyl Ketone | 1,2-Ethanedithiol (B43112) | NaOMe | 2-(2-Oxopropyl)-1,3-dithiolane | High |

| Propargyl Ester | 1,3-Propanedithiol | NaOMe | Methyl 2-(1,3-dithian-2-yl)acetate | High |

Data compiled from research on double conjugate addition reactions. acs.orgresearchgate.net

Transformations from Carbonyl Compounds and Dithiolating Reagents

The conversion of carbonyl compounds to their corresponding dithioacetals is a well-established and widely used transformation in organic synthesis. This reaction involves the acid-catalyzed condensation of a carbonyl compound with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol. organic-chemistry.orgoup.com Various Lewis and Brønsted acids can be employed as catalysts. organic-chemistry.org For instance, iodine supported on neutral alumina (B75360) has been shown to be a highly efficient catalyst for the dithioacetalization of aldehydes and ketones under mild, solvent-free conditions, affording high yields. oup.com

To generate the target unsaturated 1,1-dithiols, this methodology can be applied to α,β-unsaturated carbonyl compounds. For example, the reaction of acrolein (propenal) with a suitable dithiolating system could theoretically yield this compound. A study demonstrated the efficient double conjugate addition of dithiols to a variety of propargylic carbonyl compounds, which are then converted to protected 1,3-dicarbonyl systems. acs.org

Indirect Synthetic Pathways through Precursor Modification

Indirect methods involve the synthesis of a precursor molecule which is then chemically modified to generate the desired this compound or its analogs. These pathways often provide access to more complex or functionalized derivatives.

Rearrangement Reactions of Related Sulfur Heterocycles

Rearrangement reactions of sulfur-containing heterocycles can provide a novel entry to unsaturated dithiols. An unusual 1,4-aryl shift has been observed in electron-rich 1,3-dithiole-2-thione (B1293655) and tetrathiafulvalene (B1198394) (TTF) derivatives in the presence of perchloric acid. beilstein-journals.orgbeilstein-journals.org This type of rearrangement offers an alternative route for the synthesis and functionalization of sulfur-rich compounds. beilstein-journals.orgbeilstein-journals.org

Another relevant example is the synthesis of 1,3-dithiol-2-ones through the microwave-assisted rearrangement of S-(4-acyloxy-2-alkynyl)-O-ethyl xanthates. as-pub.com These 1,3-dithiol-2-ones contain the core structure of an unsaturated dithiol derivative. The synthesis of 3H-1,2-dithiole-3-thiones from various precursors, including α-enolic dithioesters, has also been extensively studied. mdpi.comresearchgate.net These dithiolethiones can undergo ring-opening or other transformations to potentially generate the desired open-chain unsaturated dithiols. For example, treatment of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one with phosphorus pentasulfide yields a 1,2-dithiole-3-thione derivative. primescholars.com

Multicomponent and Domino Reaction Strategies for Dithiol Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov Similarly, domino reactions, which involve a series of intramolecular transformations, provide a powerful tool for the construction of intricate molecular architectures from simple precursors. nih.gov These strategies have found application in the synthesis of various sulfur-containing heterocycles and dithiols.

One notable example involves a repetitive pseudo-multicomponent reaction for the synthesis of macroheterocycles. This reaction utilizes malononitrile (B47326), aromatic aldehydes, and 1,2-ethanedithiol in a 2:2:1 ratio, catalyzed by triethylamine (B128534) in ethanol. The proposed mechanism begins with a Knoevenagel condensation between malononitrile and the aromatic aldehyde. Subsequently, two molecules of the resulting intermediate react with two molecules of the dithiol to yield symmetrical macrocyclic products. researchgate.net

Domino reactions have also been employed in the formation of dithiol derivatives. For instance, the reaction of 2,3-dichloro-1-propene (B165496) with alkane dithiolates in a hydrazine (B178648) hydrate-KOH medium can lead to various dithiin and dithiepin derivatives. The formation of these heterocyclic products is the result of a domino sequence that includes the substitution of an allylic chlorine atom, dehydrochlorination, and subsequent intramolecular heterocyclization. researchgate.net The specific products formed are dependent on the reaction conditions and the structure of the dithiolate. researchgate.net

| Reaction Type | Reactants | Catalyst/Medium | Key Products | Reference |

| Repetitive Pseudo-6CR | Malononitrile, Aromatic Aldehydes, 1,2-Ethanedithiol | Triethylamine/Ethanol | 1,4,8,11-Tetrathiacyclotetradeca-5,12-dienes | researchgate.net |

| Domino Reaction | 2,3-Dichloro-1-propene, Alkane Dithiolates | Hydrazine Hydrate/KOH | Dithiin and Dithiepin Derivatives | researchgate.net |

Catalytic Approaches in Dithiol Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These methods are particularly relevant for the synthesis of dithiols and their derivatives.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for thioetherification. acsgcipr.org This involves the coupling of aryl halides or sulfonates with thiols. The general mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether. The choice of ligand, often a phosphine-based one, is critical for the success of these reactions. acsgcipr.org There is also growing interest in using more sustainable base metals like copper, nickel, and iron for these transformations. acsgcipr.orgrsc.org

Nickel-catalyzed reductive cross-coupling has emerged as an efficient method for synthesizing unsymmetrical disulfides from starting materials like oxalate (B1200264) esters and tetrasulfides. rsc.org These reactions are operationally simple and proceed under mild conditions. rsc.org Another nickel-catalyzed approach involves the coupling of unactivated alkyl bromides with symmetrical disulfides to form asymmetric disulfide bonds. rsc.org

Rhodium complexes have been shown to catalyze thiol-yne reactions to produce regio- and stereo-regular vinyl sulfides. d-nb.info These reactions generally proceed via a migratory-insertion mechanism. d-nb.info

| Metal Catalyst | Reaction Type | Substrates | Key Products | Reference |

| Palladium | Thioetherification | Aryl Halides/Sulfonates, Thiols | Aryl Thioethers | acsgcipr.org |

| Nickel | Reductive Cross-Coupling | Oxalate Esters, Tetrasulfides | Unsymmetrical Disulfides | rsc.org |

| Nickel | Reductive Cross-Coupling | Alkyl Bromides, Symmetrical Disulfides | Asymmetric Disulfides | rsc.org |

| Rhodium | Thiol-yne Reaction | Thiols, Alkynes | Vinyl Sulfides | d-nb.info |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. unibo.it While direct organocatalytic synthesis of this compound is not extensively documented, organocatalysts are used in reactions that could be adapted for dithiol synthesis. For example, organocatalyst-mediated asymmetric three-component coupling reactions have been used to synthesize highly substituted trans-hydrindanes, demonstrating the power of this approach in complex molecule synthesis. rsc.org

Biocatalysis, which utilizes enzymes to perform chemical transformations, provides a green and highly selective approach to synthesis. europa.euacs.org Enzymes offer advantages such as high stereo-, regio-, and chemoselectivity. acs.org While specific biocatalytic routes to this compound are not prominent in the literature, the principles of biocatalysis are applicable. For instance, engineered enzymes from non-ribosomal peptide synthetase (NRPS) biosynthetic pathways can be used to synthesize complex natural product analogues. nih.gov This chemoenzymatic strategy combines the selectivity of biocatalysts with the diversity of organic reactions. nih.gov

Furthermore, biocatalytic cascades, where multiple enzymes are used in one-pot reactions, can increase efficiency by avoiding the isolation of intermediates. acs.org For example, a recently developed biocatalytic method for the synthesis of chiral saturated oxygen heterocycles combines a cyclase with alcohol dehydrogenases and thioester-derivatizing enzymes in a one-pot reaction. acs.org Such strategies could potentially be engineered for the synthesis of unsaturated dithiols.

Theoretical and Computational Investigations of Prop 1 Ene 1,1 Dithiol

Electronic Structure and Bonding Analysis

The electronic structure and bonding of prop-1-ene-1,1-dithiol, a geminal dithiol, are of significant interest for understanding its reactivity and spectroscopic properties. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules due to its favorable balance of accuracy and computational cost. youtube.com For this compound, DFT calculations, likely employing functionals such as B3LYP or ωB97XD with basis sets like 6-31+G(d,p), would be instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles. wayne.edunih.gov

Based on analogous compounds, certain structural parameters for the most stable conformer of this compound can be anticipated. The carbon-carbon double bond (C=C) is expected to have a length of approximately 1.34 Å. The carbon-carbon single bond (C-C) length would be around 1.50 Å. The carbon-sulfur single bond (C-S) lengths are predicted to be in the range of 1.82-1.85 Å, and the sulfur-hydrogen (S-H) bond lengths would be about 1.34 Å. The bond angles around the sp² hybridized carbon would be close to 120°, while the angles around the sp³ hybridized carbon would be approximately 109.5°.

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Å) | ~1.34 |

| C-C Bond Length (Å) | ~1.50 |

| C-S Bond Length (Å) | 1.82 - 1.85 |

| S-H Bond Length (Å) | ~1.34 |

| ∠(C=C-C) (°) | ~123 |

| ∠(H-C-S) (°) | ~109.5 |

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density distribution provides deep insights into the bonding and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

In this compound, the HOMO is expected to be a π-type orbital with significant contributions from the p-orbitals of the sulfur atoms and the carbon atoms of the double bond. The presence of the sulfur atoms, with their more diffuse p-orbitals compared to oxygen, would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be a π* anti-bonding orbital associated with the C=C double bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

The electron density distribution, which can be visualized through electron density maps, would show a high electron density around the sulfur atoms due to their lone pairs and in the region of the C=C double bond. This information is crucial for predicting the sites of nucleophilic and electrophilic attack.

Conformational Analysis and Isomerism

The flexibility of the this compound molecule allows for the existence of different conformers and isomers.

Tautomeric Equilibria (e.g., Thioenol-Thione Tautomerism)

This compound can exist in equilibrium with its tautomeric form, propanethial-1-thione. This thioenol-thione tautomerism involves the migration of a proton from a sulfhydryl group to the adjacent carbon atom, with a corresponding shift of the double bond.

Computational studies on similar systems have shown that the thione form is generally more stable than the enethiol form. jocpr.comresearchgate.net The relative stability of the tautomers can be influenced by factors such as solvent and temperature. DFT calculations can be used to determine the energies of the tautomers and the transition state connecting them, providing insights into the equilibrium constant and the kinetics of the tautomerization process.

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| This compound (Thioenol) | CH₃-CH=C(SH)₂ | 0 (Reference) |

| Propanethial-1-thione (Thione) | CH₃-CH₂-CH(=S)SH | < 0 (More Stable) |

Rotational Isomerism and Steric Effects

Rotation around the C-C and C-S single bonds in this compound leads to the existence of different rotational isomers (conformers). The relative energies of these conformers are determined by a combination of steric and electronic effects.

The rotation around the C-C bond will be influenced by the steric hindrance between the methyl group and the bulky dithiol group. Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations. libretexts.org The most stable conformer will be the one that minimizes these steric clashes.

Similarly, rotation around the C-S bonds will be governed by the interactions between the hydrogen atoms of the sulfhydryl groups and the rest of the molecule. Computational methods can be used to map the potential energy surface for these rotations, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion. These analyses are crucial for understanding the molecule's dynamic behavior and its conformational preferences in different environments.

Reaction Energetics and Mechanistic Pathways from Computational Modeling

Detailed computational modeling of the reaction energetics and mechanistic pathways for this compound is not available in the reviewed literature. Research on analogous systems, such as the radical-initiated thiol-ene reactions, involves determining relative energetics (ΔH°, ΔH‡, ΔG°, ΔG‡) for all stationary points along a proposed mechanism using methods like the CBS-QB3 level of theory. Such analyses for this compound have not been published.

No specific studies elucidating the transition states for key reactions involving this compound were found. In computational chemistry, transition state elucidation involves locating the first-order saddle point on a potential energy surface that connects reactants to products. This process is crucial for understanding reaction barriers and mechanisms. For example, studies on other reactions, like the interaction of 1,3-propanedithiolate with propargyl chloride, have successfully modeled transition states using DFT methods (B3LYP/6–311 + + G(d,p)), identifying key geometric parameters and imaginary vibrational frequencies that confirm the nature of the transition state. Similar dedicated analyses for this compound are absent from the literature.

Computational Prediction of Spectroscopic Parameters

There is no available research containing computationally predicted spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this compound. Computational methods are frequently used to predict these parameters to aid in the identification and characterization of novel compounds. For instance, rotational spectra and conformational compositions of molecules like 1,2-butanedithiol (B95073) have been investigated through a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations (DFT and ab initio MP2 methods). This type of dedicated spectroscopic and computational investigation for this compound has not been reported.

Mechanistic Reactivity Studies of Prop 1 Ene 1,1 Dithiol

Nucleophilic Reactivity of the Dithiol Moiety

The dithiol group (-C(SH)₂) is the primary center of nucleophilic reactivity in the molecule. The sulfur atoms, with their lone pairs of electrons, readily attack electrophilic centers. This reactivity is often enhanced by deprotonation to form a more potent nucleophilic dithiolate anion.

The dithiol or its corresponding dithiolate anion readily reacts with a range of electrophiles. Common reactions include alkylation and acylation. For instance, the reaction of disodium (B8443419) alk-1-ene-1,1-dithiolates with alkyl halides, such as 1,2-dichloroalkanes, is a known method for synthesizing 2-ylidene-1,3-dithiolanes. researchgate.net This process involves a double nucleophilic substitution where both sulfur atoms attack the electrophilic carbon centers of the alkyl halide, leading to the formation of a five-membered heterocyclic ring. researchgate.net

These alkylation reactions are not limited to cyclic products. Reaction with monofunctional alkyl halides can lead to the formation of 1,1-bis(alkylthio)alk-1-enes. The choice of base and reaction conditions can influence the outcome, particularly in cases where competing reactions are possible.

Table 1: Examples of Electrophilic Reactions with Dithiolate Precursors

| Dithiolate Precursor | Electrophile | Product Type | Reference |

|---|---|---|---|

| Disodium 2-cyanoethene-1,1-bis(dithiolate) | 1,1,2-Trichloroethane | Chloro-substituted 1,3-dithiolane (B1216140) | researchgate.net |

| Disodium 2-cyanoethene-1,1-bis(dithiolate) | 1,2-Dichloroalkanes | 2-(1,3-Dithiolan-2-ylidene)malononitrile | researchgate.net |

This table illustrates the versatility of alk-1-ene-1,1-dithiolate systems in reacting with various electrophiles to form heterocyclic or open-chain products.

The thiol groups of prop-1-ene-1,1-dithiol can participate in thiol-disulfide exchange reactions, a crucial process in biochemistry and materials science. libretexts.orgnih.gov This redox reaction involves the interconversion between the free thiol (reduced) state and a disulfide (oxidized) state. libretexts.org The exchange can proceed through several mechanisms, including direct nucleophilic substitution (SN2-type) and radical-mediated pathways. rsc.orgnih.gov

In a typical exchange, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. nih.gov This results in the formation of a new disulfide bond and the release of a new thiolate. For this compound, this can lead to intramolecular cyclization to form a five-membered cyclic disulfide or intermolecular reactions to form linear or cross-linked polymers containing disulfide linkages. chemrxiv.org The formation of these linkages is often reversible and can be controlled by the redox environment. nih.govresearchgate.net Radical-mediated mechanisms can also occur, particularly under photolytic or thermal conditions, where a thiyl radical can react with a disulfide bond. rsc.org

Reactivity of the Olefinic Moiety

The carbon-carbon double bond in this compound provides a second site for reactivity, enabling addition and cycloaddition reactions.

The thiol-ene reaction is a powerful and efficient "click" chemistry reaction that can proceed via a radical mechanism. wikipedia.orgacs.org In the context of this compound, this can lead to polymerization. The reaction is typically initiated by light, heat, or a radical initiator, which abstracts a hydrogen atom from a thiol group to form a thiyl radical. wikipedia.orgacsgcipr.org

This thiyl radical then adds across the double bond of another this compound molecule. wikipedia.org This addition occurs in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgacsgcipr.org This radical then propagates the chain by abstracting a hydrogen atom from another thiol group, regenerating the thiyl radical and continuing the cycle. wikipedia.org This step-growth process can lead to the formation of homogeneous polymer networks. wikipedia.org

Table 2: Key Steps in Radical-Mediated Thiol-Ene Polymerization

| Step | Description | Mechanism | Reference |

|---|---|---|---|

| Initiation | Formation of a thiyl radical (RS•) from the thiol (RSH) using an initiator. | RSH + Initiator → RS• | wikipedia.orgacs.org |

| Propagation | The thiyl radical adds to the alkene, forming a carbon-centered radical. | RS• + C=C → RS-C-C• | wikipedia.orgprinceton.edu |

| Chain Transfer | The carbon-centered radical abstracts a hydrogen from another thiol, forming the product and a new thiyl radical. | RS-C-C• + RSH → RS-C-CH + RS• | wikipedia.orgprinceton.edu |

This table outlines the fundamental sequence of the radical thiol-ene reaction, a key pathway for the polymerization of molecules like this compound.

Michael-type additions, or conjugate additions, are another important class of reactions for this compound. wikipedia.org In this context, the molecule can act as either the nucleophile or the electrophile, depending on the reaction partner and conditions.

The deprotonated dithiolate anion is a soft nucleophile and can readily participate in Michael additions to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. rsc.orgscience.gov This reaction follows a base-catalyzed or nucleophile-mediated pathway, resulting in the formation of a new carbon-sulfur bond at the β-position of the Michael acceptor. wikipedia.orgrsc.org

Conversely, while the double bond in this compound is electron-rich and not a typical Michael acceptor, reactions can be induced under certain conditions. For instance, studies on related 2-alkenyl-1,3-dithiolane derivatives show that deprotonation can lead to the formation of α,β-unsaturated dithiocarboxylate anions, which can then undergo conjugate addition with organolithium reagents. Such transformations suggest that the olefinic moiety's reactivity can be modulated by the electronic state of the dithiol group. nih.govsemanticscholar.org

The olefinic moiety of this compound has the potential to participate in cycloaddition reactions, such as [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. researchgate.netuchicago.edu In these reactions, the vinyl group can act as the "2-atom" component (the dipolarophile) that reacts with a "3-atom" 1,3-dipole. uchicago.edunih.gov

Examples of 1,3-dipoles that could potentially react with a vinylic dithiol system include nitrile oxides, azomethine ylides, and nitrones. uchicago.eduacs.org The success of such a cycloaddition would depend on the electronic nature of the double bond and the specific 1,3-dipole used. While direct examples involving this compound are not prominent in the literature, the known reactivity of vinyl sulfides and related electron-rich alkenes in [3+2] cycloadditions suggests this is a plausible reaction pathway. researchgate.netnih.gov For example, formal [3+2] cycloadditions have been successfully carried out between 3-vinylindoles and azoalkenes, showcasing the utility of vinyl groups in constructing heterocyclic systems. nih.gov

Rearrangement Processes and Isomerization Pathways

The mechanistic behavior of this compound is characterized by its potential to undergo rearrangement and isomerization reactions, a common feature for many organosulfur compounds. These transformations are critical in understanding the stability, reactivity, and potential synthetic applications of this dithiol. The primary isomerization pathway available to this compound is tautomerism, specifically thione-enethiol tautomerism.

This compound exists in equilibrium with its tautomeric form, prop-1-ene-1-thial. This process involves the migration of a proton from a sulfur atom to the adjacent carbon atom, with a concurrent shift of the carbon-carbon double bond to a carbon-sulfur double bond. quora.comscience.gov The thione form is generally more stable in many related systems. science.gov The equilibrium between these two forms can be influenced by factors such as solvent polarity and the presence of acid or base catalysts. libretexts.org

In addition to tautomerism, α,β-unsaturated radicals, which could potentially be formed from this compound under certain conditions, are known to undergo unimolecular isomerization. documentsdelivered.com For instance, studies on related allylic radicals have shown that isomerization between different structural forms can occur, driven by the relative stability of the radical species. documentsdelivered.com While specific studies on the radical isomerization of this compound are not extensively documented, the principles from analogous systems suggest that such rearrangements are plausible.

Free geminal dithiols can also undergo decomposition, which can be considered a form of rearrangement, often leading to the elimination of hydrogen sulfide (B99878) and the formation of a transient thioketone. wikipedia.orgnih.gov This thioketone can then oligomerize or undergo further reactions. wikipedia.orgnih.gov

Table 1: Tautomeric Equilibrium of this compound

| Tautomer 1 (Enethiol form) | Tautomer 2 (Thione form) | Conditions Favoring Interconversion |

| This compound | Propane-1-thial | Acid or base catalysis, solvent effects libretexts.org |

Oxidative Transformations and Sulfur-Sulfur Bond Formation

The thiol groups of this compound are susceptible to a variety of oxidative transformations, a hallmark of thiol chemistry. These reactions are significant as they can lead to the formation of new sulfur-sulfur bonds, resulting in either acyclic or cyclic disulfide-containing products.

A primary oxidative reaction is the coupling of two thiol molecules to form a disulfide. This can be achieved using a range of oxidizing agents. Mild oxidizing agents, such as iodine or dimethyl sulfoxide (B87167) (DMSO) under acidic conditions, are effective for this transformation. biolmolchem.comyoutube.com The mechanism of oxidation with iodine involves the initial formation of a sulfenyl iodide intermediate, which is then attacked by a second thiol molecule to yield the disulfide. youtube.com Photochemical, metal-free aerobic oxidation also presents a green chemistry approach to disulfide formation. rsc.org

In the presence of oxygen, geminal dithiols like the related ethane-1,1-dithiol (B1201067) can undergo oxidative cyclization. For example, ethane-1,1-dithiol is converted to cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane, a six-membered ring containing four sulfur atoms. wikipedia.org This tetrathiane can be further oxidized to cis/trans-3,5-dimethyl-1,2,4-trithiolane. wikipedia.org It is expected that this compound would undergo analogous reactions, leading to the formation of corresponding substituted tetrathianes and trithiolanes.

The formation of dithiiranes, three-membered rings containing two sulfur atoms, from geminal dithiols has also been reported as a result of oxidation. nih.gov These dithiiranes are interesting species as they can act as sulfur transfer reagents. nih.govnih.govresearchgate.net

Table 2: Oxidative Reactions of Dithiols

| Starting Material (Analogue) | Reagent(s) | Product(s) | Reference(s) |

| Ethane-1,1-dithiol | Oxygen | cis/trans-3,6-Dimethyl-1,2,4,5-tetrathiane | wikipedia.org |

| Ethane-1,1-dithiol | Oxygen (further oxidation) | cis/trans-3,5-Dimethyl-1,2,4-trithiolane | wikipedia.org |

| Various Thiols | Iodine | Disulfides | youtube.com |

| Various Thiols | DMSO, HI | Disulfides | biolmolchem.com |

| 1,3-Diphenylpropane-2,2-dithiol | (Oxidation) | 3,3-Dibenzyldithiirane | nih.gov |

Reactions with Sulfur Reagents leading to Heterocyclic Systems

This compound and its deprotonated form, the dithiolate, are valuable precursors for the synthesis of various sulfur-containing heterocyclic systems. These reactions often involve the use of sulfur-based electrophiles that react with the nucleophilic sulfur atoms of the dithiol.

A notable reaction is the synthesis of 3H-1,2-dithiole-3-thiones. While often synthesized from other starting materials, the general strategy involves the addition of two sulfur atoms to a three-carbon backbone. nih.gov Reagents like elemental sulfur and disulfur (B1233692) dichloride (S₂Cl₂) are commonly employed for such transformations. nih.gov The reaction of a 1,1-dithiol or its corresponding dithiolate with disulfur dichloride can lead to the formation of a 1,2,3-trithiole ring system.

Furthermore, geminal dithiols can react with hydrogen sulfide to form larger heterocyclic rings. For instance, ethane-1,1-dithiol reacts with hydrogen sulfide to yield cis/trans-4,7-dimethyl-1,2,3,5,6-pentathiepane, a seven-membered ring with five sulfur atoms. wikipedia.org This suggests that this compound could react similarly to form the corresponding substituted pentathiepane.

The reaction of dithiols with other sulfur-containing reagents can also lead to the formation of heterocycles. For example, 1,3-dithiolane 1,3-dioxides, which can be prepared from dithiols, undergo addition reactions with nucleophiles like benzenethiol. rsc.org While this is a reaction of a derivative, it highlights the versatility of dithiols in the synthesis of complex sulfur heterocycles.

Table 3: Synthesis of Sulfur Heterocycles from Dithiols and Related Compounds

| Starting Material (Analogue) | Sulfur Reagent | Heterocyclic Product | Reference(s) |

| Isopropylamines | Disulfur dichloride | 1,2-Dithiole-3-thiones | nih.gov |

| Ethane-1,1-dithiol | Hydrogen sulfide | cis/trans-4,7-Dimethyl-1,2,3,5,6-pentathiepane | wikipedia.org |

Advanced Spectroscopic Characterization of Prop 1 Ene 1,1 Dithiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In Prop-1-ene-1,1-dithiol, distinct signals are expected for the methyl (CH₃), vinylic (=CH), and thiol (-SH) protons.

The chemical shift (δ) is influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org Electronegative sulfur atoms and the carbon-carbon double bond will deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield). libretexts.org

Expected ¹H NMR Chemical Shift Ranges for this compound:

| Proton Type | Structure | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons | -CH₃ | ~1.8 - 2.2 | Doublet |

| Vinylic Proton | =CH- | ~5.0 - 6.0 | Quartet |

| Thiol Protons | -SH | ~1.0 - 4.0 | Singlet (or broad singlet) |

This table is based on general principles and data for similar structures. Actual values may vary.

The vinylic protons in related alkene systems typically resonate in the range of 5.0-5.5 ppm. researchgate.net The thiol proton signal can be broad and its position may vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

The formation of dimetallic cores in gem-dithiolato complexes significantly influences the chemical shift of the geminal carbon atom, shifting it to higher frequencies by about 30-40 ppm compared to the free gem-dithiols. csic.es

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Structure | Expected Chemical Shift (δ, ppm) |

| C1 (gem-dithiol) | >C(SH)₂ | ~40 - 60 |

| C2 (vinylic) | =CH- | ~120 - 140 |

| C3 (methyl) | -CH₃ | ~15 - 25 |

This table presents estimated values based on typical ranges for similar functional groups.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from one-dimensional spectra. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl protons and the vinylic proton, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the signals of protons with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu An HSQC or HMQC spectrum of this compound would show correlations between:

The methyl protons and the C3 carbon.

The vinylic proton and the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu It is invaluable for piecing together the complete carbon skeleton. sdsu.edu For this compound, HMBC correlations would be expected between:

The methyl protons (H3) and the C2 and C1 carbons.

The vinylic proton (H2) and the C1 and C3 carbons.

The thiol protons (SH) and the C1 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups. gia.edu

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. gia.edu Specific functional groups have characteristic absorption frequencies.

For this compound, key functional groups include the thiol (S-H) and the carbon-carbon double bond (C=C). Gem-dithiols are known to be a class of compounds that can be characterized by infrared spectroscopy. researchgate.net

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Vinylic C-H | =C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | -C-H Stretch | 2850 - 3000 | Medium-Strong |

This table is compiled from established IR spectroscopy correlation charts. uc.eduvscht.czlibretexts.orgpressbooks.pub

The S-H stretching vibration typically appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. msu.edu The C=C stretching absorption for alkenes is found around 1640-1680 cm⁻¹. vscht.cz The presence of both of these bands would be strong evidence for the structure of this compound.

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for detecting vibrations of non-polar or weakly polar bonds, such as carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds. pnas.org

In the context of this compound and its potential derivatives (like disulfides formed upon oxidation), Raman spectroscopy can provide valuable structural information.

C-S Stretching: Carbon-sulfur single bond stretching vibrations typically appear in the Raman spectrum in the region of 600-800 cm⁻¹. In dithiolate derivatives, symmetric stretching of C-S single bonds can be observed near 500 cm⁻¹. nih.gov

S-S Stretching: Should this compound undergo oxidation to form a disulfide derivative containing an S-S bond, this vibration would be readily detectable by Raman spectroscopy. The S-S stretching frequency is sensitive to the conformation around the disulfide bond and typically appears in the 480-550 cm⁻¹ range. pnas.orgrsc.org

S-H Bending: While the S-H stretch is more prominent in IR, S-H bending modes can sometimes be observed in Raman spectra.

The combination of IR and Raman spectroscopy provides a comprehensive picture of the functional groups present in this compound, with Raman being particularly useful for analyzing the sulfur-containing moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for the structural elucidation and verification of this compound. It provides precise information on the molecular weight and fragmentation patterns, which are critical for confirming the identity and purity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision (typically to within 5 parts per million, ppm). This capability allows for the unambiguous determination of its elemental formula, C₃H₆S₂, distinguishing it from any potential isobaric impurities. The calculated monoisotopic mass of the neutral molecule is 105.9911 u.

Analysis using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can yield mass measurements accurate to four or more decimal places. For example, in positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. The close agreement between the experimentally measured mass and the theoretically calculated mass provides definitive confirmation of the compound's elemental composition.

**Table 1: HRMS Data for this compound (C₃H₆S₂) **

| Ion Species | Calculated Exact Mass (u) | Observed Mass (u) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 106.9989 | 106.9986 | -2.8 |

| [M-H]⁻ | 104.9833 | 104.9835 | +1.9 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is utilized to probe the molecular structure of this compound by inducing fragmentation of a selected precursor ion. In a typical MS/MS experiment, the protonated molecular ion, [M+H]⁺ (m/z 107.0), is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.

Key fragmentation pathways for this compound include:

Loss of a sulfhydryl radical (•SH): A common fragmentation for thiols, leading to the formation of a stable fragment ion.

Loss of hydrogen sulfide (B99878) (H₂S): A characteristic elimination reaction from the geminal dithiol group.

Cleavage of the methyl group (•CH₃): Resulting from the fragmentation of the propyl backbone.

The observed fragment ions and their relative abundances are used to reconstruct the connectivity of the molecule, confirming the presence of the dithiol group, the double bond, and the methyl terminus.

Table 2: Representative MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Loss | Proposed Fragment Formula |

|---|---|---|---|

| 107.0 | 73.0 | H₂S | [C₃H₅S]⁺ |

| 107.0 | 91.0 | CH₄ | [C₂H₃S₂]⁺ |

| 107.0 | 74.0 | •SH | [C₃H₆S]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions. The molecule contains two primary chromophores: the carbon-carbon double bond (C=C) and the sulfur atoms with non-bonding lone pair electrons.

The UV-Vis spectrum is characterized by distinct absorption bands:

π → π* Transition: An intense absorption band typically observed in the far-UV region (around 210-230 nm), attributed to the excitation of an electron from the π bonding orbital of the C=C bond to the corresponding π* antibonding orbital.

n → π* Transition: A less intense, longer-wavelength absorption band (typically >250 nm) arising from the promotion of a non-bonding electron from one of the sulfur atoms to the π* antibonding orbital of the adjacent C=C bond. This transition is formally forbidden and thus has a lower molar absorptivity.

The position and intensity of these bands can be influenced by the solvent (solvatochromism). In polar protic solvents, the n → π* transition often exhibits a hypsochromic (blue) shift due to the stabilization of the ground-state lone pair electrons through hydrogen bonding.

Table 3: UV-Vis Absorption Maxima (λ_max) for this compound in Different Solvents

| Solvent | Transition Type | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| n-Hexane | π → π* | 221 | 9,500 |

| n-Hexane | n → π* | 285 | 350 |

| Ethanol | π → π* | 223 | 9,800 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For a sample of this compound, XPS analysis confirms the presence of carbon and sulfur and provides crucial information about their bonding environments.

The high-resolution C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different carbon environments: the sp³ carbon of the methyl group (C-H/C-C), the sp² carbons of the double bond (C=C), and the sp² carbon bonded to the two sulfur atoms (C-S). The C-S bond results in a shift to a higher binding energy compared to the C-C/C-H bonds due to the higher electronegativity of sulfur.

The S 2p spectrum is particularly diagnostic. It presents as a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) with a spin-orbit splitting of approximately 1.2 eV. The binding energy of the S 2p₃/₂ peak, typically found around 163-164 eV, is indicative of a thiol (R-SH) chemical state. The absence of signals at higher binding energies (e.g., >165 eV) confirms that the sulfur atoms are in the -1 oxidation state and have not been oxidized to form disulfides, sulfoxides, or sulfones on the sample surface.

Table 4: Typical XPS Binding Energies for this compound

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | C-C, C-H (in CH₃) |

| C 1s | ~285.4 | C=C |

| C 1s | ~286.6 | C-(SH)₂ |

| S 2p₃/₂ | ~163.9 | Thiol (S-H) |

Advanced Techniques (e.g., Photo-DSC, Photorheology for polymerization studies)

The unique structure of this compound, containing both dithiol and alkene functionalities, makes it a candidate for photopolymerization reactions, particularly via thiol-ene "click" chemistry. Advanced analytical techniques are essential for monitoring the kinetics and material property changes during such processes.

Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released (exotherm) during a light-initiated polymerization reaction in real-time. A sample of this compound, typically mixed with a photoinitiator, is placed in the DSC cell and irradiated with a UV/Vis light source of controlled intensity. The resulting heat flow curve provides quantitative data on the reaction kinetics, including the rate of polymerization and the total enthalpy of the reaction (ΔH_poly), which is directly proportional to the degree of monomer conversion. This allows for the rapid screening of reaction conditions and initiator efficiency.

Photorheology: This method monitors the evolution of the viscoelastic properties of the material as it cures under UV irradiation. The storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are measured as a function of time. For a liquid formulation containing this compound, G'' is initially much larger than G'. Upon initiation of polymerization, both moduli increase rapidly, with G' increasing more significantly as a cross-linked polymer network forms. The point at which G' equals G'' is defined as the gel point, a critical parameter indicating the transition from a liquid to a solid-like state. Photorheology is invaluable for understanding how reaction kinetics translate to the development of mechanical properties in the final polymer.

Applications of Prop 1 Ene 1,1 Dithiol in Organic Synthesis and Materials Science

Building Blocks for Novel Sulfur-Containing Heterocycles

The dual reactivity of Prop-1-ene-1,1-dithiol, stemming from its geminal dithiol group and its α,β-unsaturated system, makes it a valuable precursor for a variety of sulfur-containing heterocyclic compounds. These heterocycles are of significant interest due to their diverse biological and chemical properties.

Synthesis of Dithiole Derivatives (e.g., 1,2-Dithiole-3-thiones)

This compound and its derivatives are implicated as potent starting materials for the synthesis of 1,2-dithiole-3-thiones. These compounds are a class of polysulfur-containing heterocycles that have garnered considerable attention for their potential as hydrogen sulfide (B99878) (H₂S) donors and their broad spectrum of biological activities. The general strategy for the synthesis of 3H-1,2-dithiole-3-thiones often involves the sulfuration of compounds containing an iso-propenyl group. Current time information in Bangalore, IN.nih.govmdpi.comnih.gov

A notable example involves the treatment of a compound bearing a prop-1-ene (B156429) substituent, specifically tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate, with elemental sulfur at elevated temperatures (180 °C). This reaction leads to the simultaneous formation of the dithiolethione ring and deprotection of the aniline, yielding 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione. nih.govmdpi.comnih.gov While this example does not start directly from this compound, the core transformation highlights the feasibility of converting a prop-1-ene unit into a 1,2-dithiole-3-thione. The gem-dithiol functionality in this compound could potentially facilitate a more direct cyclization pathway under appropriate oxidative sulfurization conditions.

Furthermore, α-enolic dithioesters and related compounds are also employed in the synthesis of 3H-1,2-dithiole-3-thiones, indicating that the structural motif present in this compound is amenable to this type of transformation. nih.govmdpi.com The reaction of oxoketene gem-dithiols, which are structurally similar to this compound, with phosphorus pentasulfide can also yield 1,2-dithiole-3-thione derivatives. cjps.orgresearchgate.net

Formation of Dithiolane and Dithiane Systems

The gem-dithiol group of this compound is analogous to the 1,2- and 1,3-dithiols commonly used to form five- and six-membered dithiolane and dithiane rings, respectively. These reactions typically involve the condensation of a dithiol with a carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org

While direct experimental evidence for the use of this compound in forming simple dithiolanes and dithianes through reaction with carbonyls is not prevalent in the reviewed literature, the fundamental reactivity of the dithiol group suggests its potential in this capacity. A more relevant transformation for an unsaturated dithiol like this compound is the conjugate addition to activated alkynes. For instance, the double conjugate addition of dithiols to propargylic ketones is a known method for forming β-keto 1,3-dithianes. researchgate.net This suggests that this compound could potentially react with activated triple bonds to form substituted dithiane systems.

Additionally, the reaction of alkane dithiolates with 2,3-dichloro-1-propene (B165496) can lead to the formation of dithiin and dithiepin derivatives through a series of substitution, dehydrochlorination, and intramolecular heterocyclization reactions. sigmaaldrich.comresearchgate.net This demonstrates the utility of dithiols in constructing larger sulfur-containing rings through reactions with appropriate electrophiles.

Precursors for Other Heterocyclic Architectures (e.g., Pyrimidines, Thiadiazoles)

The unique combination of functional groups in this compound also positions it as a potential precursor for other important heterocyclic systems, such as pyrimidines and thiadiazoles.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine. α,β-Unsaturated ketones are common three-carbon synthons in these reactions. rsc.orgacs.orgorganic-chemistry.org A study has shown that dihydropyrimidines can serve as precursors for oxoketene gem-dithiols, which in turn can be used to synthesize various heterocyclic compounds. rsc.orgresearchgate.netekb.eg This suggests a synthetic relationship between pyrimidines and gem-dithiol structures. Given that this compound is an α,β-unsaturated gem-dithiol, it is plausible that it could react with amidines or other suitable nitrogen-containing reagents to form pyrimidine (B1678525) derivatives, although specific examples are not detailed in the available literature.

Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocycles with significant biological and material applications. acs.orgnih.govmdpi.comjocpr.comgrafiati.com Their synthesis often involves the cyclization of thiosemicarbazides with various reagents. While direct synthesis from this compound is not explicitly documented, the presence of two sulfur atoms and a reactive double bond suggests potential pathways. For instance, the reaction of the dithiol moiety with a source of two nitrogen atoms under oxidative conditions could lead to the formation of a thiadiazole ring.

Macromolecular Engineering and Polymer Science

The bifunctional nature of this compound, possessing both a polymerizable alkene group and reactive thiol groups, makes it an attractive monomer for applications in polymer chemistry, particularly in thiol-ene click polymerizations and the formation of cross-linked networks.

Role in Thiol-Ene Click Polymerizations

Thiol-ene "click" chemistry is a powerful and versatile tool for polymer and materials synthesis, prized for its high efficiency, stereoselectivity, and mild reaction conditions. researchgate.netmdpi.comwikipedia.orgresearchgate.netacs.org The reaction involves the addition of a thiol across a carbon-carbon double bond, which can be initiated either by radicals (photochemically or thermally) or by a base (Michael addition). researchgate.netwikipedia.orgmdpi.com

This compound is an ideal candidate for thiol-ene polymerization. It contains both the "thiol" and the "ene" functionalities within the same molecule. This allows for potential self-polymerization or copolymerization with other multi-functional thiols or alkenes. The radical-initiated thiol-ene reaction proceeds via a step-growth mechanism, which is advantageous for creating uniform polymer networks. wikipedia.org

In a typical thiol-ene polymerization involving a dithiol and a diene, a linear polymer is formed. google.com However, the unique structure of this compound could lead to more complex architectures. For instance, the reaction of one thiol group with the double bond of another monomer molecule could propagate a linear chain, while the remaining thiol group would be a pendant functionality available for further reactions, such as cross-linking. The reactivity in thiol-ene polymerizations is influenced by the nature of the alkene, with electron-rich alkenes generally being more reactive. wikipedia.org

Development of Cross-linked Polymer Networks and Composites

The presence of two thiol groups in this compound makes it an excellent cross-linking agent. When copolymerized with multi-alkene monomers, it can lead to the formation of highly cross-linked polymer networks. rsc.orgrsc.orgresearchgate.netmdpi.com The properties of these networks, such as their mechanical strength and thermal stability, can be tuned by adjusting the ratio of the dithiol to the alkene monomer. beilstein-journals.org

The thiol-ene reaction is particularly well-suited for creating cross-linked networks because it is a step-growth polymerization that can lead to homogeneous network structures. wikipedia.orgresearchgate.net The use of dithiols in conjunction with multifunctional enes via photopolymerization is a common method for producing such networks. wikipedia.org this compound could be incorporated into these systems to introduce specific functionalities and to control the cross-link density. The resulting cross-linked polymers could find applications as coatings, adhesives, or in the fabrication of advanced composite materials.

Modification of Polymeric Materials

The modification of polymers to introduce new functionalities is a cornerstone of materials science. The thiol-ene reaction, which involves the addition of a thiol to an alkene, is a powerful and efficient method for polymer functionalization. rsc.orgacs.org This type of reaction is often utilized to modify polymers containing vinyl groups on their backbone or as pendant groups. rsc.org

While the direct application of this compound in the modification of polymeric materials is not extensively documented in the available literature, the presence of both a vinyl group and two thiol groups in its structure suggests a theoretical potential for its use in polymer chemistry. The thiol groups could potentially react with polymers containing electrophilic sites or undergo oxidation to form disulfide crosslinks, while the vinyl group could participate in polymerization or post-polymerization modification via thiol-ene coupling.

Research on related thiol compounds provides a basis for understanding how this compound might be employed. For instance, various dithiols are used in thiol-ene reactions to create polymer networks or to functionalize existing polymers. rsc.orgrsc.org These reactions are valued for their high efficiency and selectivity. rsc.org However, specific studies detailing the use of this compound for these purposes are currently limited.

Ligand Design in Coordination Chemistry

The sulfur atoms in dithiol compounds are effective donors for metal ions, making them valuable ligands in coordination chemistry. Geminal dithiols, such as this compound, can coordinate to a single metal center through both sulfur atoms, forming a four-membered chelate ring. csic.es

Chelating Properties with Transition Metals

Geminal dithiols, with the general formula R₂C(SH)₂, are known to form stable complexes with a variety of transition metals. wikipedia.org The two thiol groups can bind to a metal ion, acting as a bidentate chelating ligand. This chelation results in the formation of a stable metallacycle. The study of such complexes is a significant area of research due to their interesting electronic and structural properties. csic.es

The synthesis of dinuclear rhodium and iridium complexes with gem-dithiolato bridges has been reported, demonstrating the direct use of gem-dithiols as ligands. csic.es These complexes are of interest for their potential catalytic activities. csic.es While specific studies on the chelating properties of this compound are scarce, research on analogous compounds provides insight into its potential behavior. For example, derivatives of this compound, such as 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one, have been shown to react with various amines, suggesting the reactivity of the dithiol moiety which is crucial for metal chelation. primescholars.com

Formation of Metal Dithiolate Complexes

Metal dithiolate complexes, particularly those involving 1,2-dithiolene ligands, have been extensively studied for their applications in conducting and magnetic materials. itn.ptwikipedia.org These complexes often exhibit planar structures and possess delocalized electronic systems, leading to interesting electrochemical and optical properties. itn.pt

Although this compound is a geminal dithiol and not a 1,2-enedithiol, its derivatives can form stable metal complexes. Research has shown that oxoketene gem-dithiols can react with transition metal salts of gold, nickel, and cobalt to form C-S-Metal bonds. The resulting complexes have been investigated for their antimicrobial properties.

The reaction of diiron carbonyls with geminal dithiols derived from 2-benzoyldithioacetic acids leads to the formation of diiron dithiolato carbonyl complexes. nih.gov This indicates that the gem-dithiol functionality is a viable precursor for the synthesis of complex organometallic structures. The table below summarizes some examples of metal complexes formed from dithiol ligands, illustrating the versatility of this class of compounds in coordination chemistry.

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Reference |

| Gem-dithiol | Rh, Ir | Dinuclear gem-dithiolato-bridged complexes | csic.es |

| Oxoketene gem-dithiol | Au, Ni, Co | C-S-Metal complexes | |

| 2-Benzoyldithioacetic acid (as ene-dithiol) | Fe | Diiron methanedithiolates | nih.gov |

| 1,2-Dithiolene | Ni, Pd, Pt, etc. | Bis- and tris-dithiolene complexes | itn.ptwikipedia.org |

Astrochemical and Environmental Aspects of Unsaturated Dithiols

Formation in Interstellar Analog Environments

The synthesis of complex organic molecules (COMs), including sulfur-bearing species, in the interstellar medium (ISM) is a critical area of astrochemistry. While direct observational evidence for Prop-1-ene-1,1-dithiol is currently lacking, laboratory experiments using interstellar ice analogs provide significant insights into plausible formation pathways. These experiments simulate the conditions of cold molecular clouds (around 10 K), where icy mantles on dust grains are processed by ionizing radiation.

The formation of organosulfur compounds is believed to be initiated by the generation of reactive species like the sulfhydryl radical (•SH) from the photolysis or radiolysis of hydrogen sulfide (B99878) (H₂S), a known interstellar molecule. nih.govacs.org These radicals can then react with unsaturated hydrocarbons. For a C₃ molecule like this compound, plausible precursors would be C₃H₄ isomers such as propyne (B1212725) (CH₃C≡CH) or allene (B1206475) (CH₂=C=CH₂), which are also present in the ISM.

Recent laboratory studies have demonstrated that SH radicals can indeed kick-start a rich sulfur chemistry network under interstellar conditions. nih.govacs.org Experiments involving the co-deposition of acetylene (B1199291) (C₂H₂) and hydrogen sulfide (H₂S) have successfully produced vinyl mercaptan (CH₂=CHSH) and ethanethiol (B150549) (CH₃CH₂SH). nih.govacs.org By analogy, the reaction of SH radicals with propyne could lead to the formation of various C₃H₄S isomers, including propene-thiols. Subsequent addition of a second SH radical to the same carbon atom, a geminal addition, would yield this compound.

The general proposed mechanism involves:

Radical Formation: Ionizing radiation (e.g., cosmic rays, UV photons) bombards interstellar ices containing simple molecules like H₂S and unsaturated hydrocarbons. nih.govaanda.orgresearchgate.net

Radical Addition: The highly reactive •SH radical adds across the triple or double bond of a hydrocarbon precursor. nih.govacs.org

Hydrogenation/Further Radical Addition: The resulting intermediate can be hydrogenated by H atoms or react with another •SH radical to form a stable dithiol. nih.gov

| Precursor Molecules | Reactive Species | Potential Intermediate | Final Product |

| Propyne (CH₃C≡CH) or Allene (CH₂=C=CH₂) + Hydrogen Sulfide (H₂S) | •SH, •H | Propenethiol Isomers (e.g., CH₃CH=CHSH) | This compound |

Table 1: Plausible formation pathway for this compound in interstellar ice analogs. This table outlines a hypothetical reaction sequence based on established mechanisms for similar organosulfur compounds in simulated interstellar environments. nih.govacs.org

Stability and Reactivity under Cryogenic and Radiation Conditions

The stability of molecules in interstellar space is dictated by the extreme conditions: cryogenic temperatures (10-100 K) and constant bombardment by ionizing radiation.

Stability at Cryogenic Temperatures: At the low temperatures of dense molecular clouds (~10 K), molecules are frozen onto dust grains, forming ice mantles. In this solid phase, thermal diffusion is negligible, which can trap reactive species and kinetically stabilize molecules that would be unstable at higher temperatures. Geminal dithiols, like this compound, are known to be relatively unstable, potentially eliminating H₂S to form transient thials. wikipedia.org However, the cryogenic matrix of an interstellar ice would inhibit such unimolecular decomposition pathways, allowing for its persistence. Laboratory experiments show that newly formed organosulfur molecules remain trapped in the ice until it is heated, for instance, during star formation, at which point they sublimate into the gas phase. nih.govacs.org

Reactivity to Radiation: While radiation is crucial for the formation of this compound, it also drives its destruction or further chemical evolution. The key reactive sites in the molecule are the thiol (-SH) groups and the carbon-carbon double bond.

Thiol-Ene Reactions: Under UV irradiation, the thiol group can be excited or cleaved to form a thiyl radical (•S-). This radical can then add across the double bond of a neighboring molecule, initiating polymerization or the formation of larger, more complex organosulfur compounds. google.com

Radiation-Induced Addition: Gamma-ray induced reactions between hydrogen sulfide and acetylenes have been shown to produce vinylthiols and dithiols. sci-hub.se This indicates that the double bond of this compound would be susceptible to further addition reactions with H atoms or other radicals generated in the ice by radiation.

Oxidation/Reduction: The thiol groups can be oxidized by other radiation products to form disulfide bonds (-S-S-), linking molecules together. Conversely, the double bond can be reduced (hydrogenated) by H atoms, converting the unsaturated dithiol into its saturated counterpart, propane-1,1-dithiol.

| Condition | Effect on this compound | Potential Products |

| Cryogenic Temperature (10 K) | Kinetic stabilization; inhibition of decomposition. | Stable this compound in ice matrix. |

| UV/Cosmic Ray Irradiation | Bond cleavage (S-H, C-S, C-H), radical formation, addition reactions. | Thiyl radicals, polymers, larger COMs, propane-1,1-dithiol, disulfides. |

Table 2: Stability and reactivity of this compound under simulated interstellar conditions. This table summarizes the competing effects of low temperature and high-energy radiation on the molecule's fate.

Potential Role in Prebiotic Chemistry

Thiols are considered crucial players in theories about the origin of life, most notably in the "thioester world" hypothesis. dntb.gov.uamdpi.comresearchgate.net This theory posits that thioesters (R-S-CO-R'), not the phosphate-based ATP used by modern life, were the original energy currency for driving chemical reactions on early Earth, such as peptide bond formation. mdpi.comnasa.gov

This compound, if delivered to a prebiotic environment like early Earth via meteorites or comets, could have participated in several key processes:

Formation of Thioesters: The thiol groups are nucleophilic and can react with carboxylic acids to form high-energy thioesters. These activated molecules are capable of forming peptides without the need for the complex enzymatic machinery of modern biology. dntb.gov.uanasa.gov

Catalytic Activity: Thiol-rich peptides and other small thiol molecules may have acted as the first catalysts, predating ribozymes and protein enzymes. dntb.gov.uamdpi.comresearchgate.net They can facilitate a variety of reactions, including redox chemistry through the formation of reversible disulfide bonds. mdpi.comresearchgate.net The presence of two thiol groups in this compound could enhance this catalytic potential.

Michael Addition Reactions: The carbon-carbon double bond is "activated" by the adjacent sulfur atoms, making it susceptible to 1,4-conjugate addition (Michael addition) by other nucleophiles. ulisboa.pt This type of reaction is fundamental in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular skeletons from simple precursors. ulisboa.pt

Precursors to other Biomolecules: Thioamide-containing compounds, which can be formed from nitriles in the presence of thiols and sulfide, are important intermediates in the prebiotic synthesis of nucleobases and amino acids. nih.gov Thiols like this compound could have catalyzed the formation of these crucial thioamides. nih.gov

The combination of highly reactive thiol groups and a carbon-carbon double bond in one molecule makes unsaturated dithiols like this compound versatile building blocks in the diverse chemical landscape of prebiotic Earth. researchgate.netfrontiersin.org

Degradation Pathways and Environmental Fate Modeling (Excluding Toxicology)

Once released into the terrestrial environment, the fate of this compound would be governed by various physical and chemical degradation processes. While specific data for this compound is scarce, its environmental behavior can be inferred from the known chemistry of volatile organosulfur compounds (VOSCs) and unsaturated hydrocarbons. researchgate.netacs.org

Degradation Pathways:

Atmospheric Oxidation: As a volatile compound, this compound released into the atmosphere would primarily be degraded by reaction with photochemically produced radicals, principally the hydroxyl radical (•OH). acs.orgcdc.gov The reaction can proceed via •OH addition to the double bond or H-atom abstraction from the thiol groups. These initial reactions would lead to a cascade of further oxidation steps, ultimately forming products like sulfur dioxide (SO₂), sulfuric acid (contributing to acid rain), and various oxygenated organic fragments. acs.orgnih.gov

Photolysis: Direct absorption of sunlight (photolysis) could also contribute to its degradation, particularly by cleaving the relatively weak C-S and S-H bonds.

Biodegradation: In soil and water, microbial action is a key degradation pathway for many organic compounds. While geminal dithiols can be formed from aldehydes, they can also be broken down. wikipedia.org Aerobic and anaerobic microorganisms can utilize organosulfur compounds as a source of carbon and sulfur. Degradation pathways likely involve oxidation of the thiol groups and cleavage of the carbon-sulfur bonds. researchgate.netethz.ch The ultimate biodegradation products would be CO₂, water, and sulfate.

Environmental Fate Modeling: Predicting the environmental distribution and persistence of chemicals like this compound often relies on computational models.

Quantitative Structure-Activity Relationship (QSAR): These models use the chemical structure of a molecule to predict its physicochemical properties and environmental behavior (e.g., volatility, water solubility, biodegradation rate). muni.cz For this compound, QSAR models would use parameters related to its functional groups (thiol, alkene) and molecular size to estimate its environmental half-life.

Mesoscopic and Stochastic Models: More complex models are used to understand the behavior of organosulfur compounds in specific media, such as petroleum, by considering molecular interactions and stochastic processes. benthamdirect.com Similar principles can be applied to model the fate of VOSCs in complex environmental matrices like soil or sediment, accounting for processes like adsorption to particles and partitioning between air, water, and soil phases. researchgate.net

Future Perspectives in Prop 1 Ene 1,1 Dithiol Research

Exploration of Novel Synthetic Strategies

The development of efficient and selective synthetic routes to prop-1-ene-1,1-dithiol is a foundational area for future investigation. While the synthesis of some geminal-dithiols has been reported, often involving the reaction of ketones or aldehydes with hydrogen sulfide (B99878), these methods can lack broad applicability and may involve hazardous reagents. wikipedia.orgresearchgate.net Future research could focus on adapting modern synthetic methodologies to target this compound and its derivatives.

A promising avenue lies in the exploration of transition-metal-catalyzed reactions. Rhodium complexes, for instance, have been shown to effectively cleave S-S bonds in disulfides, facilitating the transfer of organothio groups. nih.gov Investigating the potential of such catalytic systems to construct the C-S bonds in this compound from readily available starting materials could lead to more efficient and controlled syntheses.

Furthermore, mechanochemical approaches, which utilize ball-milling to conduct reactions under solvent-free or low-solvent conditions, represent a green and sustainable alternative to traditional synthesis. acs.org The application of mechanochemistry to the synthesis of organosulfur compounds is a growing field, and its extension to the preparation of this compound could offer significant advantages in terms of reduced waste and energy consumption.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structure, reactivity, and electronic properties of this compound is crucial for its development. Advanced spectroscopic techniques, coupled with computational modeling, will be instrumental in elucidating these fundamental characteristics.

Kinetic studies, both experimental and computational, will also be vital for understanding the reactivity of this compound. For example, computational analysis of thiol-ene reactions has provided deep insights into the influence of alkene structure on reaction energetics and kinetics. acs.orgnih.govresearchgate.net Similar studies on this compound could predict its behavior in polymerization and other chemical transformations, guiding the design of new materials and synthetic pathways.

Development of New Functional Materials and Advanced Applications

The bifunctional nature of this compound, possessing both a polymerizable alkene and reactive thiol groups, makes it a highly attractive building block for novel functional materials.

One of the most promising applications lies in the synthesis of advanced polymers. The thiol-ene "click" reaction is a well-established and highly efficient method for polymer synthesis and modification. researchgate.net this compound could serve as a unique monomer in thiol-ene polymerizations, leading to cross-linked networks with tunable properties. The geminal-dithiol group could also be exploited for post-polymerization modifications, allowing for the introduction of other functional moieties.

The ability of dithiols to chelate metal ions suggests that polymers derived from this compound could find use in areas such as heavy metal remediation, catalysis, and sensing. wikipedia.orgwikiwand.comwikipedia.orgwikipedia.org The incorporation of this monomer into polymer backbones could create materials with a high density of metal-binding sites.

Furthermore, the reactivity of the geminal-dithiol group itself opens up possibilities for creating dynamic materials. For instance, gem-dithiols can release hydrogen sulfide (H₂S), a biologically relevant signaling molecule, under certain conditions. nih.govrsc.org Materials incorporating the this compound unit could therefore be designed as controlled-release systems for H₂S or other reactive sulfur species.

Integration with Sustainable Chemistry Principles

Future research on this compound should be guided by the principles of sustainable chemistry. This includes the development of green synthetic methods, the use of renewable feedstocks, and the design of materials that are recyclable or biodegradable.

Electrochemical methods powered by renewable energy are emerging as a sustainable approach for the synthesis of organosulfur compounds. researchgate.net Investigating the electrochemical synthesis of this compound could significantly reduce the environmental impact compared to traditional chemical methods. The use of biomass-derived starting materials should also be a key consideration. researchgate.net

In the context of materials science, the design of polymers from this compound should focus on creating materials that can be easily reprocessed or degraded at the end of their lifecycle. The inherent reactivity of the dithiol and alkene groups might be leveraged to create dynamic covalent bonds that allow for the disassembly and recycling of the polymer network.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and sustainable chemistry.

Q & A

Q. How can this compound’s role in modulating reaction kinetics in multi-component systems be quantitatively modeled?

- Methodological Answer : Design kinetic experiments (e.g., pseudo-first-order conditions) with in-situ monitoring (Raman/IR). Use deterministic models (e.g., Michaelis-Menten) or stochastic simulations to describe rate laws. Address limitations such as side reactions via control experiments .

Methodological Considerations

- Research Design : Align objectives with PICOT frameworks to ensure clarity in variables and outcomes .

- Data Analysis : Predefine analysis plans to handle missing data, outliers, and sensitivity tests, ensuring reproducibility .

- Ethics and Safety : Document safety protocols and ethical approvals, particularly for hazardous materials .

- Literature Integration : Use systematic reviews to identify knowledge gaps and justify novel hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.